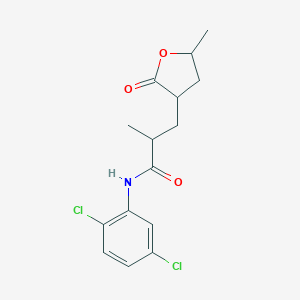

![molecular formula C8H6N2O4 B458948 3-甲基-5-硝基苯并[d]恶唑-2(3H)-酮 CAS No. 101084-60-0](/img/structure/B458948.png)

3-甲基-5-硝基苯并[d]恶唑-2(3H)-酮

描述

3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one is a chemical compound with the molecular formula C10H8N2O5 . It is considered a key intermediate in the synthesis of various pharmaceutical products, organic dyes, and OLED materials .

Synthesis Analysis

The synthesis of compounds similar to 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one has been reported in the literature . For instance, a study synthesized 10 novel compounds with a 2,5-diaminobenzoxazole moiety and evaluated their biological activities . The synthesis started from 2-chloro-1- (2- (4-chlorophenyl)benzo [d]thiazol-3 (2H)-yl) ethanone .Molecular Structure Analysis

The molecular structure of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one is characterized by the presence of a benzoxazole ring, which is a heterocyclic compound containing a benzene ring fused to an oxazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one include a molecular weight of 236.18 g/mol . The compound has a computed XLogP3-AA of 1.4, indicating its lipophilicity . It has a topological polar surface area of 98.2 Ų, suggesting its polarity .科学研究应用

合成技术:Ray 和 Ghosh (2010) 的研究讨论了一种涉及柯蒂斯反应和随后的环合以合成苯并[d]恶唑-2(3H)-酮的方法,包括 5-硝基苯并[d]恶唑-2(3H)-酮。这种合成对于创建具有潜在应用于各种化学领域的恶唑酮衍生物具有重要意义 (Ray & Ghosh,2010)。

化学性质研究:Hart 等人 (2017) 对相关化合物(如 2-甲基-3-硝基苯甲酸)的 Abraham 模型溶质描述符的研究提供了对这些化合物在各种溶剂中的溶解性和化学行为的见解。此类研究对于了解 3-甲基-5-硝基苯并[d]恶唑-2(3H)-酮 在不同环境中的溶解性和行为至关重要 (Hart 等人,2017)。

微波辅助合成:Chanda 等人 (2012) 描述了一种微波辅助方法来合成苯并[d]恶唑-5-基-1H-苯并[d]咪唑衍生物。此类技术可适用于 3-甲基-5-硝基苯并[d]恶唑-2(3H)-酮 及相关化合物的有效合成 (Chanda 等人,2012)。

材料科学应用:Kalia 等人 (2020) 探讨了使用恶二唑衍生物作为低碳钢的缓蚀剂。这表明 3-甲基-5-硝基苯并[d]恶唑-2(3H)-酮 在材料科学中具有潜在应用,特别是在缓蚀方面 (Kalia 等人,2020)。

药物化学:对类似化合物的研究,例如 Akbari 等人 (2014) 对喹唑啉酮衍生物的抗菌活性研究,表明 3-甲基-5-硝基苯并[d]恶唑-2(3H)-酮 具有潜在的药物应用,因为它在结构上与这些生物活性分子相似 (Akbari 等人,2014)。

未来方向

The future directions for the research and application of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one could involve its use as a key intermediate in the synthesis of various pharmaceutical products, organic dyes, and OLED materials . Further studies on these compounds are needed for the development of potent small molecule inhibitor drugs .

作用机制

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, including binding to specific receptors or enzymes, disrupting cell membrane integrity, or interfering with cellular metabolism .

Pharmacokinetics

Therefore, its bioavailability and how it is absorbed, distributed, metabolized, and excreted in the body remain unknown .

Result of Action

The molecular and cellular effects of 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one’s action are currently unknown. More research is needed to understand the compound’s effects at the molecular and cellular levels .

属性

IUPAC Name |

3-methyl-5-nitro-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c1-9-6-4-5(10(12)13)2-3-7(6)14-8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUIGIUWAYOYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348934 | |

| Record name | 2(3H)-benzoxazolone, 3-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101084-60-0 | |

| Record name | 2(3H)-benzoxazolone, 3-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

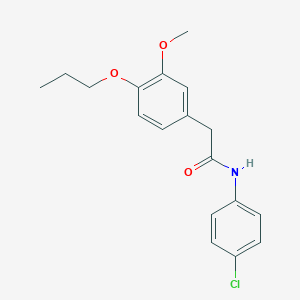

![N-[4-(dimethylamino)benzyl]-N-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amine](/img/structure/B458865.png)

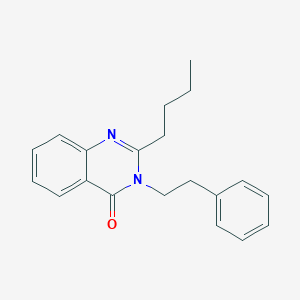

![2-[(4-bromobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B458867.png)

![10,12-Bis(4-bromophenyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B458869.png)

![3-Amino-10,12-bis(4-bromophenyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione](/img/structure/B458870.png)

![5-[(5-acetyl-2-ethoxyphenyl)methyl]-2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one](/img/structure/B458871.png)

![2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-6-methyl-5-[[4-(2-methylpropoxy)phenyl]methyl]-1H-pyrimidin-4-one](/img/structure/B458873.png)

![1-[3-[[5-(1-Benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B458877.png)

![N-(3,4-dichlorophenyl)-2-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}acetamide](/img/structure/B458883.png)

![Methyl 4-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B458884.png)

![Methyl 4-[(5-oxo-2-phenyloxolane-3-carbonyl)amino]benzoate](/img/structure/B458886.png)

![2-(4,6-Di-morpholin-4-yl-[1,3,5]triazin-2-ylsulfanyl)-N-phenyl-propionamide](/img/structure/B458887.png)